rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis
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Overview
Description
Rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the formation of the indene ring system, introduction of the bromine atom, and the formation of the alcohol functional group in the desired stereochemistry.", "Starting Materials": ["1,2-dihydronaphthalene", "N-bromosuccinimide", "tert-butyl hydroperoxide", "sodium hydroxide", "acetic acid", "water"], "Reaction": ["1. Oxidation of 1,2-dihydronaphthalene with tert-butyl hydroperoxide and sodium hydroxide to form 1,2-naphthoquinone", "2. Reaction of 1,2-naphthoquinone with N-bromosuccinimide to introduce the bromine atom and form 2-bromo-1,2-naphthoquinone", "3. Reduction of 2-bromo-1,2-naphthoquinone with sodium borohydride to form rac-(1R,2S)-2-bromo-2,3-dihydro-1H-indene", "4. Oxidation of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-indene with tert-butyl hydroperoxide and acetic acid to form rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol", "5. Separation of the cis isomer from the trans isomer by column chromatography"] } | |
CAS No. |
252984-60-4 |
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
RTESDSDXFLYAKZ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br |
Purity |
95 |
Origin of Product |
United States |
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